molecular formula C20H22N2O2S B2775728 4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313662-23-6

4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2775728
CAS RN: 313662-23-6
M. Wt: 354.47
InChI Key: SAXRFZNFBHRWGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom, and a butoxy group attached to the benzamide ring. The benzothiazole ring contains a sulfur and a nitrogen atom, which may contribute to the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, such as its melting point, boiling point, and density, are not available from the search results .

Safety And Hazards

The safety and hazards associated with 4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide are not available from the search results .

properties

IUPAC Name

4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-5-10-24-16-8-6-15(7-9-16)19(23)22-20-21-18-14(3)11-13(2)12-17(18)25-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXRFZNFBHRWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

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